N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 5656-12-2
VCID: VC14537948
InChI: InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol

N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

CAS No.: 5656-12-2

Cat. No.: VC14537948

Molecular Formula: C15H13N3S

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine - 5656-12-2

Specification

CAS No. 5656-12-2
Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
IUPAC Name N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18)
Standard InChI Key VRFSLJKVKQITMD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-methylaniline and thiazole precursors. A common approach includes:

  • Formation of the thiazole ring: Reacting 4-methylaniline with a thiazole derivative (e.g., 4-pyridinyl thiazole) under coupling conditions.

  • Coupling reactions: Utilizing reagents like thiosemicarbazide or other coupling agents to link the 4-pyridinyl group to the thiazole scaffold .

Reaction conditions often require heating and purification via chromatography to isolate the product. For industrial-scale production, continuous flow reactors and optimized catalysts may enhance yield and purity.

Physical and Chemical Properties

Key Properties

PropertyValueSource
CAS Number5656-12-2, 315703-00-5
Molecular FormulaC₁₅H₁₃N₃S
Molecular Weight267.4 g/mol
Melting Point230–233°C
Solubility<0.2 μg/mL (pH 7.4 buffer)

The compound’s low aqueous solubility suggests potential limitations in bioavailability, necessitating formulation strategies for therapeutic applications.

Structure-Activity Relationships (SAR)

Substituent Effects

  • 4-Pyridinyl Group: Enhances solubility and hydrogen bonding, critical for kinase inhibition .

  • 4-Methylphenyl Substituent: Increases hydrophobicity, improving membrane permeability and target binding .

  • Thiazole Core: Provides a platform for modulating electronic properties and enzyme interactions .

Comparative Analysis

DerivativeModificationImpact on ActivitySource
4-Phenyl AnalogNo methyl groupReduced antileishmanial efficacy
Trifluoromethyl AnalogElectron-withdrawing groupIncreased kinase inhibition
Cyclopentyl AnalogBulkier substituentOptimal CDK4/6 selectivity

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